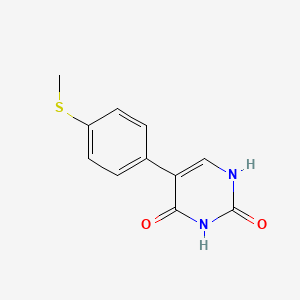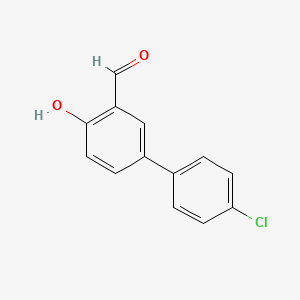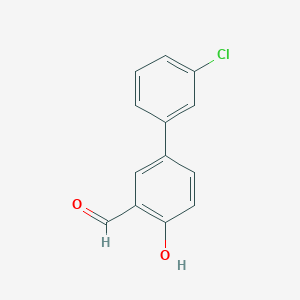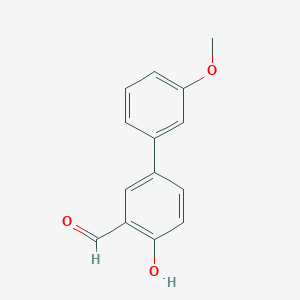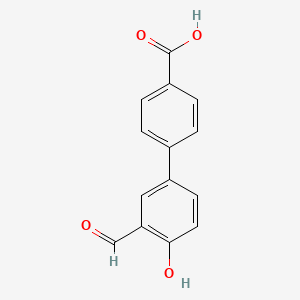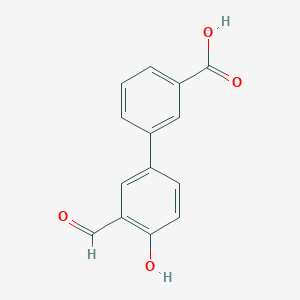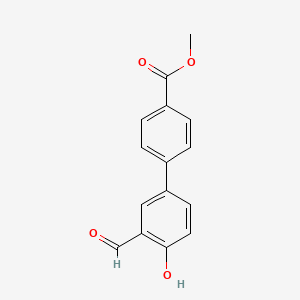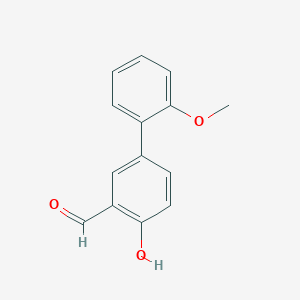
2-Formyl-4-(2-methoxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-4-(2-methoxyphenyl)phenol, 95% (2F4MPP95) is a phenolic compound that has been studied for its potential applications in various scientific research fields. It is an aromatic compound with a molecular weight of 220.27 g/mol. 2F4MPP95 is a colorless to pale yellow liquid with a boiling point of 163-164 °C and a melting point of -6 °C. It is soluble in most organic solvents, such as ethanol, methanol, and dimethyl sulfoxide (DMSO).
Aplicaciones Científicas De Investigación
2-Formyl-4-(2-methoxyphenyl)phenol, 95% has been studied for its potential applications in various scientific research fields. It has been used in the synthesis of various organic compounds, such as phenylthiourea, phenylthiocarbamate, and phenylthiourea derivatives. It has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antispasmodic drugs, and anticonvulsants. Additionally, it has been studied for its potential applications in the fields of biochemistry and molecular biology.
Mecanismo De Acción
2-Formyl-4-(2-methoxyphenyl)phenol, 95% has been studied for its potential mechanism of action. It has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. It has also been found to act as an antioxidant, which means it can scavenge free radicals and prevent oxidative damage. Additionally, it has been found to act as an anti-inflammatory agent, which means it can reduce inflammation in the body.
Biochemical and Physiological Effects
2-Formyl-4-(2-methoxyphenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and anti-proliferative effects. It has also been found to inhibit the production of prostaglandins, which are involved in the regulation of inflammation. Additionally, it has been found to modulate the expression of various genes and proteins, which can affect the development and progression of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Formyl-4-(2-methoxyphenyl)phenol, 95% has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, it is soluble in most organic solvents, which makes it easy to work with in the laboratory. A limitation is that it is not very stable and can easily decompose, which can affect the results of the experiment.
Direcciones Futuras
The potential applications of 2-Formyl-4-(2-methoxyphenyl)phenol, 95% are still being studied and there are several future directions that could be explored. One potential direction is to further study its anti-inflammatory and antioxidant effects and to determine how they can be used to treat or prevent various diseases. Additionally, further research could be done to determine how the compound can be used to modulate gene expression and to develop new drugs. Finally, further research could be done to determine how the compound can be used to synthesize other organic compounds and pharmaceuticals.
Métodos De Síntesis
2-Formyl-4-(2-methoxyphenyl)phenol, 95% can be synthesized by several methods. The most common method is the condensation reaction of 2-methoxy-4-nitrophenol and formaldehyde in the presence of an acid catalyst. The reaction is carried out in an aqueous medium at a temperature of 80-90 °C and a pH of 4-6. The reaction is usually completed in 1-2 hours. The product is then purified by distillation and recrystallization to obtain a 95% pure product.
Propiedades
IUPAC Name |
2-hydroxy-5-(2-methoxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-14-5-3-2-4-12(14)10-6-7-13(16)11(8-10)9-15/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRAILLXUOZKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602402 |
Source


|
| Record name | 4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
893737-63-8 |
Source


|
| Record name | 4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




